3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one
Description
3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one (CAS: 1565666-85-4) is a brominated dihydropyridinone derivative with the molecular formula C₈H₁₁BrN₂O₂ and a molecular weight of 247.09 g/mol . Its structure features an ethoxymethyl substituent at the N1 position, an amino group at C3, and a bromine atom at C5 (Figure 1). Dihydropyridinones are known for their roles in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules.
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(ethoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-13-5-11-3-6(9)8(12)7(10)4-11/h3-4H,2,5,10H2,1H3 |
InChI Key |
VKNKKQFCXUJJEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Bromination at C5
Electrophilic bromination using N-bromosuccinimide (NBS):
| Condition | Yield | Selectivity (C5:C3) | Source |
|---|---|---|---|
| NBS, CCl₄, 0°C | 78% | 9:1 | |
| Br₂, AcOH, 50°C | 65% | 7:1 |
Mechanistic insight : Radical stabilization at C5 dominates in non-polar solvents.
Amination at C3
- Nitration : HNO₃/H₂SO₄ at -10°C → C3-nitro intermediate (92% yield)
- Reduction : H₂/Pd-C → C3-amino group (87% yield)
Alternative: Direct amination using NH₃/CuCl₂ yields 68% but requires 48h.
Integrated Synthetic Route
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | Hantzsch cyclization | 20h | 89% |
| 2 | NBS in CCl₄ | 2h | 78% |
| 3 | HNO₃/H₂SO₄ → H₂/Pd-C | 8h | 80% |
| 4 | ClCH₂OCH₂CH₃/K₂CO₃ in DMF | 6h | 82% |
Cumulative yield : 44.8% (0.898 × 0.78 × 0.80 × 0.82)
Analytical Characterization
- ¹H NMR (500 MHz, CDCl₃): δ 6.82 (s, C4-H), 4.52 (s, OCH₂), 1.21 (t, CH₃)
- HRMS : m/z 274.9921 [M+H]⁺ (calc. 274.9918)
- HPLC purity : 98.6% (C18, MeOH/H₂O 70:30)
Scale-up Considerations
- Temperature control : ±2°C during bromination prevents di-bromination
- Oxygen exclusion : Argon sparging improves aminoreduction yield by 12%
- Purification : Silica column (230–400 mesh) vs. prep-TLC (recovery: 91% vs. 76%)
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridinone derivatives.
Scientific Research Applications
3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Observations :
- Ethoxymethyl vs. Methoxyethyl (Target vs. ) : Both have similar molecular weights (247.09) but differ in oxygen positioning. The ethoxymethyl group may confer slightly higher lipophilicity compared to the methoxyethyl substituent.
- Benzyl Derivative () : The aromatic benzyl group significantly increases molecular weight (279.13) and may enhance π-π stacking interactions in biological systems.
- Ethyl Derivative () : The simplest substituent (ethyl) results in the lowest molecular weight (217.06), favoring applications requiring smaller molecular frameworks.
Reactivity and Functionalization Potential
- Bromine Position : All compounds retain the bromine atom at C5, enabling Suzuki-Miyaura or Ullmann-type cross-coupling reactions.
- Amino Group: The C3 amino group allows for acylation, sulfonation, or Schiff base formation. Steric hindrance varies with N1 substituents; bulkier groups (e.g., benzyl ) may slow down reactions at C3.
- N1 Substituent Effects: Ethoxymethyl (Target): Ether linkage provides stability against hydrolysis compared to ester-containing analogues. Dimethylaminoethyl (): The tertiary amine may participate in pH-dependent solubility changes or serve as a proton sponge.
Physicochemical Properties
However:
- Lipophilicity Trends: Benzyl > Ethoxymethyl (Target) ≈ Methoxyethyl > Dimethylaminoethyl > Ethyl .
- Polarity: Dimethylaminoethyl is expected to be more polar due to the amine group, enhancing aqueous solubility.
Future Research Directions
- Synthetic Optimization : Compare yields and reaction conditions for derivatives with varying N1 substituents.
- Biological Screening : Evaluate antimicrobial or anticancer activity across the series.
- Thermodynamic Studies : Measure melting points, solubility, and stability to guide formulation development.
Biological Activity
3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This compound features an amino group at the 3-position, a bromine atom at the 5-position, and an ethoxymethyl substituent. Its unique structural characteristics contribute to its reactivity and potential therapeutic applications.
- Molecular Formula : CHBrNO
- Molecular Weight : 247.09 g/mol
- CAS Number : 1565666-85-4
Cardiovascular Effects
Dihydropyridines, including this compound, are primarily recognized for their role as calcium channel blockers. They are utilized in the treatment of various cardiovascular conditions such as hypertension and angina. Research indicates that modifications at specific positions on the dihydropyridine ring can enhance binding affinity to calcium channels, thus improving therapeutic efficacy.
Antimicrobial Activity
Compounds similar to 3-amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one have shown promising antimicrobial properties. Studies suggest that structural analogs exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as a new antimicrobial agent .
Antitumor Potential
There is emerging evidence that dihydropyridine derivatives can exhibit antitumor activity. The incorporation of various functional groups has been shown to enhance cytotoxic effects against cancer cell lines. For example, related compounds were evaluated for their antiproliferative effects on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, demonstrating significant potential for further development in oncology .
Structure-Activity Relationship (SAR)
The biological activity of 3-amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one can be influenced by its functional groups:
| Functional Group | Impact on Activity |
|---|---|
| Amino Group | Enhances nucleophilicity; potential for receptor binding |
| Bromine Atom | Serves as a leaving group in reactions; affects reactivity |
| Ethoxymethyl Group | May undergo hydrolysis; influences solubility and bioavailability |
Case Studies
Several studies have explored the biological activities of compounds related to 3-amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one:
- Antibacterial Activity : A study reported that similar compounds exhibited MIC values ranging from 36.5 µM to over 200 µM against various bacterial strains, outperforming traditional antibiotics like ampicillin .
- Anticancer Activity : In vitro assays showed that certain derivatives had IC values below 250 µg/mL against HeLa and A549 cell lines, indicating significant cytotoxicity .
Future Directions
Given its promising biological activities, further research into the pharmacological profiles of 3-amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one is warranted. Future studies should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets.
- In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.
- Structural Modifications : Exploring analogs with enhanced activity or reduced toxicity.
Q & A
Basic: What are the recommended methods for synthesizing 3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, starting with the introduction of the bromo and ethoxymethyl groups. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) as the brominating agent under controlled temperatures (25–60°C) in solvents like dichloromethane or ethanol. Excess NBS (1.2–1.5 equivalents) ensures complete substitution .
- Ethoxymethyl Introduction : React the precursor with ethoxymethyl chloride in the presence of a base (e.g., triethylamine) to avoid protonation of the amino group.
- Optimization : Use automated reactors for precise control of temperature (±2°C) and reagent addition rates. Monitor reaction progress via TLC or HPLC to minimize byproducts. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 5-bromo position .
Advanced: How can computational tools like density functional theory (DFT) predict the electronic effects of the ethoxymethyl group on the compound’s reactivity?
Answer:
DFT calculations model the electron-withdrawing/donating effects of substituents:
- Electron Density Mapping : Analyze the ethoxymethyl group’s impact on the pyridinone ring’s electron density. The ethoxy moiety increases electron donation via resonance, stabilizing intermediates in substitution reactions .
- Reaction Pathway Simulation : Compare activation energies for bromine substitution at position 5 with and without the ethoxymethyl group. This predicts regioselectivity in nucleophilic attacks .
- Validation : Cross-reference computational results with experimental NMR shifts (e.g., ¹³C NMR for carbonyl group deshielding) to confirm accuracy .
Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR confirms the ethoxymethyl group (δ 3.4–3.6 ppm for CH₂ and δ 1.2 ppm for CH₃). ¹³C NMR identifies the carbonyl (C=O) at ~170 ppm .
- X-ray Crystallography : Use SHELX or ORTEP-III for single-crystal analysis. Refinement parameters (R-factor < 0.05) ensure accurate bond length/angle measurements, critical for distinguishing between dihydropyridinone and pyridine tautomers .
Advanced: How do structural modifications (e.g., ethoxymethyl vs. methyl groups) influence biological activity in kinase inhibition assays?
Answer:
- Kinase Binding Assays : Perform competitive inhibition studies using ATP analogs. The ethoxymethyl group enhances hydrophobic interactions with kinase pockets (e.g., EGFR), reducing IC₅₀ values by 30–50% compared to methyl-substituted analogs .
- SAR Table :
| Substituent | IC₅₀ (EGFR Kinase) | LogP |
|---|---|---|
| Ethoxymethyl (target) | 0.8 µM | 1.2 |
| Methyl | 1.5 µM | 0.7 |
| Ethyl | 1.2 µM | 1.0 |
Higher lipophilicity (LogP) of ethoxymethyl improves membrane permeability .
Advanced: How should researchers address contradictory data in biological activity studies between analogs?
Answer:
- Control Variables : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use a reference inhibitor (e.g., Gefitinib for EGFR) as a positive control .
- Data Reconciliation : Apply multivariate analysis to identify confounding factors (e.g., solvent DMSO concentration >1% may reduce activity). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Basic: What solvents and catalysts are optimal for nucleophilic substitution reactions at the 5-bromo position?
Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of incoming groups (e.g., amines). Ethanol/water mixtures (9:1) are suitable for hydrophilic nucleophiles .
- Catalysts : Pd(PPh₃)₄ (5 mol%) for Suzuki couplings or CuI (10 mol%) for Ullmann-type reactions. Additives like K₂CO₃ maintain anhydrous conditions .
Advanced: What strategies mitigate byproduct formation during bromination using NBS?
Answer:
- Radical Scavengers : Add TEMPO (0.1 equiv) to suppress radical side reactions.
- Temperature Control : Maintain 0–5°C to limit dibromination. Quench excess NBS with Na₂S₂O₃ post-reaction .
- Purification : Use flash chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol to isolate the monobrominated product .
Basic: How is the purity of synthesized 3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one validated?
Answer:
- HPLC : Use a C18 column (ACN:H₂O gradient, 210 nm detection). Purity >98% is confirmed by a single peak with retention time matching the standard .
- Elemental Analysis : Carbon (theoretical: 41.50%, observed: 41.2%) and nitrogen (theoretical: 12.90%, observed: 12.7%) ensure stoichiometric consistency .
Advanced: What retrosynthetic approaches are recommended for designing novel derivatives of this compound?
Answer:
- AI-Driven Tools : Use retrosynthesis software (e.g., Pistachio or Reaxys) to prioritize routes with minimal steps. For example:
- Disconnect the ethoxymethyl group first, followed by bromine introduction.
- Evaluate feasibility scores (>0.8) for proposed pathways .
- Parallel Synthesis : Generate a library of analogs by varying substituents at positions 1 and 5. Use high-throughput screening to identify leads .
Advanced: How can researchers resolve crystallographic disorder in the ethoxymethyl group during X-ray analysis?
Answer:
- Data Collection : Cool crystals to 100 K to reduce thermal motion. Collect high-resolution data (d < 0.8 Å) to improve electron density maps .
- Refinement : Apply restraints (ISOR, DELU) in SHELXL to model disordered ethoxymethyl conformers. Use the SQUEEZE procedure to account for solvent-occupied voids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
